4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol
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Overview
Description
4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol is a chemical compound with the molecular formula C17H12N2OS. It is characterized by the presence of a benzimidazole ring substituted with a thiophene group and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol typically involves the condensation of ortho-phenylenediamine with a thiophene-substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture under mild conditions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The benzimidazole ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the thiophene and phenol groups, making it less versatile in terms of chemical reactivity.
4-Phenylbenzimidazole: Similar structure but without the thiophene group, leading to different electronic properties.
2-Thiophenylbenzimidazole: Similar but lacks the phenol group, affecting its solubility and reactivity.
Uniqueness
4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol is unique due to the presence of both the thiophene and phenol groups, which confer distinct electronic and chemical properties. These features make it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
639522-73-9 |
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Molecular Formula |
C17H12N2OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-(2-thiophen-2-ylbenzimidazol-1-yl)phenol |
InChI |
InChI=1S/C17H12N2OS/c20-13-9-7-12(8-10-13)19-15-5-2-1-4-14(15)18-17(19)16-6-3-11-21-16/h1-11,20H |
InChI Key |
PXPYVMYIZRSPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)O)C4=CC=CS4 |
Origin of Product |
United States |
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